![molecular formula C9H10O3 B12560907 [(3-Hydroxyphenyl)methoxy]acetaldehyde CAS No. 143536-49-6](/img/structure/B12560907.png)
[(3-Hydroxyphenyl)methoxy]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Hydroxyphenyl)methoxy]acetaldehyde is an organic compound with the molecular formula C9H10O3 It is a derivative of acetaldehyde, featuring a hydroxyphenyl group and a methoxy group attached to the acetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
[(3-Hydroxyphenyl)methoxy]acetaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with methanol in the presence of an acid catalyst to form the corresponding acetal. This intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Hydroxyphenyl)methoxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it into the corresponding alcohol.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-Hydroxy-4-methoxybenzoic acid.
Reduction: 3-Hydroxy-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
[(3-Hydroxyphenyl)methoxy]acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of [(3-Hydroxyphenyl)methoxy]acetaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
[(3-Hydroxyphenyl)methoxy]acetaldehyde can be compared with other similar compounds, such as:
3-Hydroxy-4-methoxyphenylacetic acid: This compound has a similar structure but features a carboxylic acid group instead of an aldehyde group.
4-Hydroxy-3-methoxybenzaldehyde:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
143536-49-6 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
2-[(3-hydroxyphenyl)methoxy]acetaldehyde |
InChI |
InChI=1S/C9H10O3/c10-4-5-12-7-8-2-1-3-9(11)6-8/h1-4,6,11H,5,7H2 |
Clave InChI |
MXTJGBOBRYMFKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)COCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
![2-Hydroxy-5-{(E)-[(4-nitrophenyl)methylidene]amino}benzoic acid](/img/structure/B12560838.png)
![(3Z)-2-Acetyl-3-[(4-hydroxyphenyl)imino]-2,3-dihydro-1H-inden-1-one](/img/structure/B12560842.png)
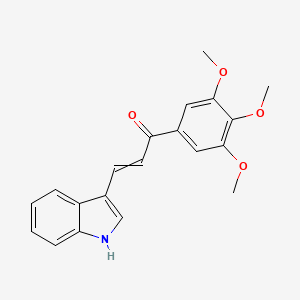
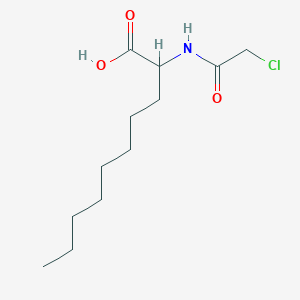
![Fluorobis[3-(trifluoromethyl)phenyl]borane](/img/structure/B12560851.png)
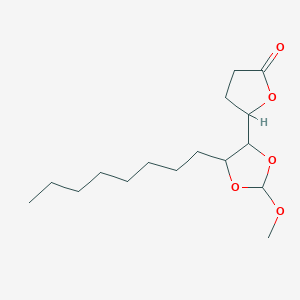
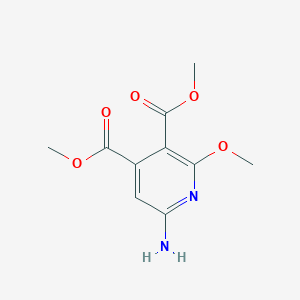
![N,N-Bis[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12560880.png)
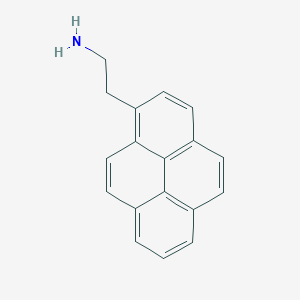
![Phosphonic acid, [amino(3-nitrophenyl)methyl]-, diphenyl ester](/img/structure/B12560885.png)

![2-Pyrrolidinone, 4-[(methylsulfonyl)oxy]-, (4S)-](/img/structure/B12560899.png)
![5-Bromo-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B12560903.png)
